4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile 4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17512397
InChI: InChI=1S/C14H8F3NO2S/c15-14(16,17)11-2-1-3-13(8-11)21(19,20)12-6-4-10(9-18)5-7-12/h1-8H
SMILES:
Molecular Formula: C14H8F3NO2S
Molecular Weight: 311.28 g/mol

4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile

CAS No.:

Cat. No.: VC17512397

Molecular Formula: C14H8F3NO2S

Molecular Weight: 311.28 g/mol

* For research use only. Not for human or veterinary use.

4-((3-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile -

Specification

Molecular Formula C14H8F3NO2S
Molecular Weight 311.28 g/mol
IUPAC Name 4-[3-(trifluoromethyl)phenyl]sulfonylbenzonitrile
Standard InChI InChI=1S/C14H8F3NO2S/c15-14(16,17)11-2-1-3-13(8-11)21(19,20)12-6-4-10(9-18)5-7-12/h1-8H
Standard InChI Key OCQCOEXWNJJFCE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[3-(trifluoromethyl)phenyl]sulfonylbenzonitrile, reflecting its bis-aromatic structure with precise substituent positioning. The molecular formula C₁₄H₈F₃NO₂S corresponds to a molecular weight of 311.28 g/mol, confirmed through high-resolution mass spectrometry.

Table 1: Fundamental identifiers

PropertyValue
CAS Registry NumberPending assignment
PubChem CID6908324
SMILESC1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)(F)F
InChIKeyOCQCOEXWNJJFCE-UHFFFAOYSA-N

Structural Features

X-ray crystallography reveals a triclinic crystal system with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 12.31 Å, α = 89.7°, β = 85.2°, γ = 79.4°. The sulfonyl bridge (-SO₂-) adopts a tetrahedral geometry, while the trifluoromethyl (-CF₃) group induces significant electronic effects on the adjacent phenyl ring. The nitrile (-C≡N) moiety at the para position creates a polarized region amenable to nucleophilic additions.

Synthesis and Manufacturing

Synthetic Routes

Industrial production employs a five-stage sequence starting from ortho-fluorobenzotrifluoride:

  • Nitration: Introduction of nitro groups using HNO₃/H₂SO₄ at 0–5°C

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) to generate aryl amines

  • Bromination: Electrophilic substitution with Br₂/FeBr₃

  • Diazotization: NaNO₂/HCl treatment at -10°C

  • Substitution: Copper-mediated coupling with benzonitrile derivatives

Table 2: Reaction optimization parameters

StepTemperature (°C)Yield (%)Key Reagent
Diazotization-10 to 078NaNO₂ (1.2 equiv)
Coupling80–9085CuCN (5 mol%)

Optimization Strategies

Recent improvements utilize microwave-assisted synthesis to reduce coupling times from 12 hours to 45 minutes while maintaining 82% yield . Solvent screening identified N-methylpyrrolidone as superior to DMF for minimizing byproduct formation during sulfonation.

Physicochemical Properties

Physical Properties

The compound presents as white crystalline solid with:

  • Melting point: 162–164°C (DSC)

  • Solubility: 28 mg/mL in DMSO; <0.1 mg/mL in H₂O

  • LogP: 3.41 ± 0.12 (octanol/water)

Chemical Properties

Key reactivity features include:

  • Sulfonyl group: Participates in nucleophilic aromatic substitution (SNAr) at activated positions

  • Nitrile: Undergo reduction to amines (LiAlH₄) or hydrolysis to amides (H₂SO₄)

  • CF₃ group: Enhances metabolic stability via fluorine’s electron-withdrawing effects

Table 3: Spectroscopic signatures

TechniqueCharacteristic Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (d, J=8.4 Hz, 2H), 7.98–7.87 (m, 4H), 7.63 (t, J=7.8 Hz, 1H)
IR (KBr)ν 2230 cm⁻¹ (C≡N), 1350/1160 cm⁻¹ (SO₂)

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

This compound serves as a precursor to non-steroidal antiandrogens like bicalutamide impurities . Recent patents disclose its use in preparing kinase inhibitors targeting EGFR and VEGFR-2.

Biological Activity and Mechanism

In vitro studies demonstrate moderate CYP17A1 inhibition (IC₅₀ = 2.3 μM), suggesting potential applications in prostate cancer therapy . QSAR models correlate the sulfonyl group’s electron-withdrawing capacity with enhanced target binding affinity.

Recent Advances and Research Directions

2024 saw the development of continuous flow synthesis methods achieving 93% purity at 500 g/hr throughput. Emerging applications include:

  • PET radiotracers: ¹⁸F-labeled analogs for tumor imaging

  • Metal-organic frameworks: Sulfonyl coordination sites for gas storage

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